C5a Receptor Antagonist, W-54011

Vue d'ensemble

Description

W-54011 is a potent and orally active non-peptide C5a receptor antagonist . It inhibits the binding of 125I-labeled C5a to human neutrophils with a Ki value of 2.2 nM .

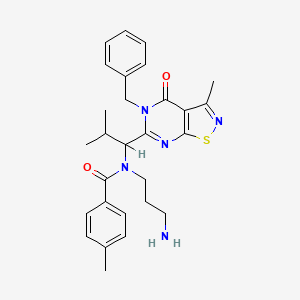

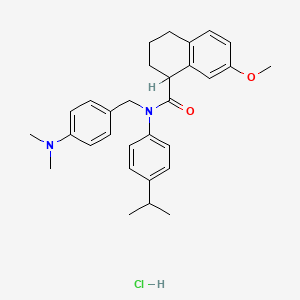

Molecular Structure Analysis

The molecular formula of W-54011 is C30H37ClN2O2 . The structure of W-54011 involves a tetrahydronaphthalenyl carboxamide compound . The small molecule binds between transmembrane helices 3, 4, and 5, outside the helical bundle .Chemical Reactions Analysis

W-54011 effectively inhibited C5a-induced intracellular Ca2+ mobilization in neutrophils of cynomolgus monkeys and gerbils but not mice, rats, guinea pigs, rabbits, and dogs . It also inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils .Physical And Chemical Properties Analysis

The molecular weight of W-54011 is 493.1 g/mol . It is a potent, specific, and orally active C5a receptor antagonist .Applications De Recherche Scientifique

C5a Receptor Antagonist

W-54011 is a high affinity C5a receptor antagonist . The C5a receptor is a key component of the complement system, playing a crucial role in the body’s immune response. By acting as an antagonist, W-54011 can control the biological activity of the C5a receptor .

Inhibition of C5a-Induced Responses

W-54011 has been shown to inhibit the binding of 125 I-rhC5a to human neutrophils with a K. i. of 2.2 nM . It also inhibits C5a-induced intracellular Ca 2+ -mobilization, chemotaxis, and reactive oxygen species (ROS) generation .

No Agonist Activity

Interestingly, W-54011 does not exhibit any agonist activity up to 10 µM . This means that it does not activate the C5a receptor, but rather blocks its activation.

Prevention of C5a-Induced Neutrophenia

W-54011 has been shown to prevent C5a-induced neutrophenia in gerbils . Neutrophenia is a condition characterized by a low number of neutrophils, a type of white blood cell that is essential for fighting off infections.

Treatment of Lung Damage and Pulmonary Edema

Results have unveiled that W-54011 pretreatment alleviated lung damage and pulmonary edema . This suggests that W-54011 could potentially be used in the treatment of lung conditions.

Reduction of Inflammation and Cell Pyroptosis

W-54011 has been found to reduce inflammation and prevent cell pyroptosis . Pyroptosis is a form of programmed cell death that is associated with inflammatory responses.

Mécanisme D'action

Target of Action

W-54011, also known as C5a Receptor Antagonist, is a potent and orally active non-peptide antagonist . Its primary target is the C5a receptor , also known as CD88 . The C5a receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .

Mode of Action

W-54011 inhibits the binding of 125 I-labeled C5a to human neutrophils with a Ki value of 2.2 nM . It also inhibits C5a-induced intracellular Ca2+ mobilization , chemotaxis , and generation of reactive oxygen species (ROS) in human neutrophils .

Biochemical Pathways

The C5a receptor is part of the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a . W-54011, by inhibiting the C5a receptor, affects the biochemical pathways associated with the complement system .

Pharmacokinetics

It is noted that w-54011 is orally active , suggesting it has good bioavailability.

Result of Action

The inhibition of the C5a receptor by W-54011 results in the prevention of C5a-induced neutropenia . This suggests that W-54011 could contribute to the treatment of inflammatory diseases mediated by C5a .

Propriétés

IUPAC Name |

N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2O2.ClH/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28;/h9-19,21,28H,6-8,20H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBJWRMNGCDKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415509 | |

| Record name | C5a Receptor Antagonist, W-54011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C5a Receptor Antagonist, W-54011 | |

CAS RN |

405098-33-1 | |

| Record name | C5a Receptor Antagonist, W-54011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

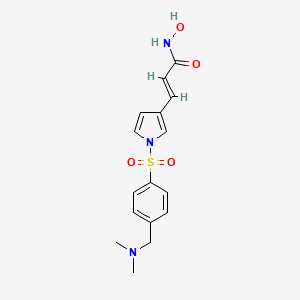

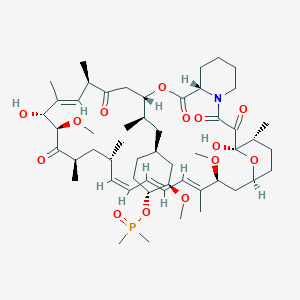

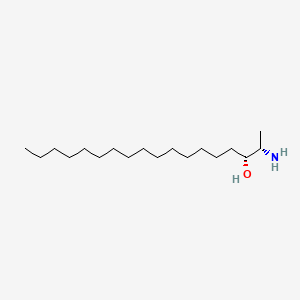

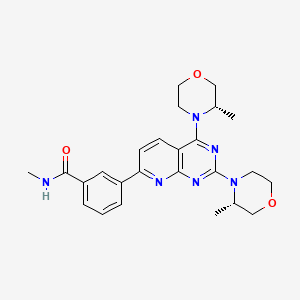

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of W-54011?

A: W-54011 is a potent and orally active non-peptide antagonist of the C5a receptor (C5aR) []. It binds to the C5aR on the surface of immune cells, such as neutrophils, preventing the binding of C5a, a potent pro-inflammatory molecule [, ]. By blocking C5a signaling, W-54011 inhibits various downstream effects like intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species, ultimately leading to reduced inflammation [].

Q2: What is the impact of W-54011 on LPS-induced acute lung injury?

A: Studies show that W-54011 exhibits protective effects against LPS-induced acute lung injury (ALI) in rats []. Treatment with W-54011 was found to alleviate lung damage, reduce pulmonary edema, decrease inflammation, and prevent cell death, specifically through the inhibition of pyroptosis [].

Q3: Does W-54011 demonstrate species specificity in its activity?

A: Yes, W-54011 exhibits species specificity in its ability to inhibit C5a-induced intracellular calcium mobilization []. It effectively inhibits this process in neutrophils from cynomolgus monkeys and gerbils but not in mice, rats, guinea pigs, rabbits, or dogs [].

Q4: What is the role of W-54011 in allergic inflammation models?

A: Research suggests that W-54011 can suppress allergic inflammation, particularly in the context of asthma [, ]. In human lung tissue models, W-54011 effectively inhibited the C5a-induced production of cysteinyl-leukotrienes (CysLTs), key mediators in allergic inflammation [, ]. This suggests a potential therapeutic application of W-54011 in managing allergic inflammatory responses.

Q5: Are there any known in vivo efficacy studies of W-54011?

A: Yes, oral administration of W-54011 effectively inhibited C5a-induced neutropenia in a dose-dependent manner in gerbils []. This demonstrates the in vivo efficacy of the compound and its potential for therapeutic development.

Q6: Has W-54011 been explored in the context of other diseases?

A: W-54011 has shown potential in preclinical studies for treating lupus nephritis []. In a mouse model of lupus, W-54011 treatment resulted in reduced proteinuria and improved renal function, similar to the effects observed with standard treatment and mesenchymal stem cell transplantation []. This suggests that W-54011 might be a potential therapeutic option for managing lupus nephritis by targeting C5a-mediated complement activation.

Q7: Does W-54011 impact cell viability at different concentrations?

A: While W-54011 demonstrates protective effects at certain concentrations, high concentrations of C5a, even in the presence of W-54011, can induce apoptosis in murine kidney endothelial cells []. This effect is mediated through a C5aR/ROS/mitochondria-dependent pathway []. This finding highlights the importance of careful dose optimization in potential therapeutic applications of W-54011.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B1683998.png)

![N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea](/img/structure/B1684011.png)

![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)